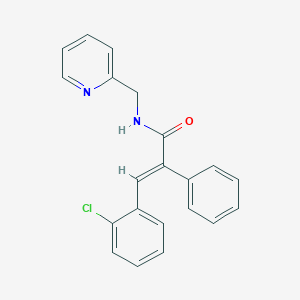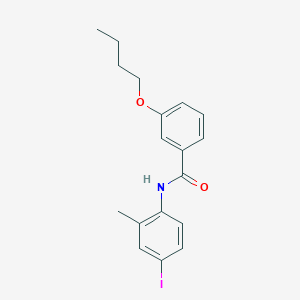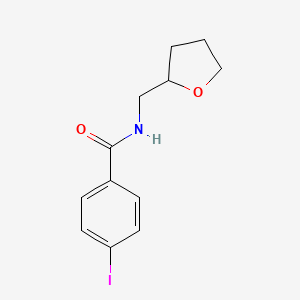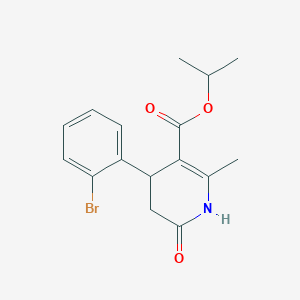
3-(2-chlorophenyl)-2-phenyl-N-(2-pyridinylmethyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-chlorophenyl)-2-phenyl-N-(2-pyridinylmethyl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CPCA and is a member of the acrylamide family. CPCA has been synthesized using various methods, and its mechanism of action has been studied extensively.
Mechanism of Action
The mechanism of action of CPCA is not fully understood. However, studies have shown that CPCA inhibits the activity of various enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). These enzymes are involved in the production of inflammatory mediators such as prostaglandins and leukotrienes. CPCA also inhibits the activity of various cancer-related proteins such as matrix metalloproteinases (MMPs) and vascular endothelial growth factor (VEGF).
Biochemical and Physiological Effects:
CPCA has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that CPCA inhibits the proliferation of various cancer cell lines such as breast cancer, lung cancer, and prostate cancer. CPCA has also been found to inhibit the production of inflammatory mediators such as prostaglandins and leukotrienes. In vivo studies have shown that CPCA exhibits anti-inflammatory and analgesic effects in animal models.
Advantages and Limitations for Lab Experiments
CPCA has several advantages for lab experiments. It is readily available and can be synthesized using various methods. CPCA is also stable under normal laboratory conditions. However, CPCA has some limitations for lab experiments. It is highly toxic and should be handled with care. CPCA is also expensive, which may limit its use in some experiments.
Future Directions
There are several future directions for the study of CPCA. One direction is the development of CPCA-based drugs for the treatment of cancer and inflammatory diseases. Another direction is the study of CPCA as a potential herbicide. Further research is also needed to fully understand the mechanism of action of CPCA and its effects on various biological systems. Additionally, the synthesis of CPCA derivatives with improved properties should be investigated.
Conclusion:
In conclusion, CPCA is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPCA can be synthesized using various methods, and its mechanism of action has been studied extensively. CPCA exhibits various biochemical and physiological effects and has advantages and limitations for lab experiments. There are several future directions for the study of CPCA, including the development of CPCA-based drugs and the study of CPCA as a potential herbicide.
Synthesis Methods
CPCA can be synthesized using various methods. One of the most common methods is the reaction of 2-chlorobenzaldehyde, acetophenone, and 2-pyridinecarboxaldehyde in the presence of a base catalyst. The reaction yields CPCA as a yellow solid with a melting point of 182-185°C. Another method involves the reaction of 2-chlorobenzaldehyde, acetophenone, and 2-pyridinecarboxylic acid in the presence of a dehydrating agent. The reaction yields CPCA as a white solid with a melting point of 188-190°C.
Scientific Research Applications
CPCA has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, CPCA has been found to exhibit anticancer, anti-inflammatory, and antimicrobial properties. In agriculture, CPCA has been studied for its potential use as a herbicide. In material science, CPCA has been used to synthesize various polymers and materials.
properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-2-phenyl-N-(pyridin-2-ylmethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O/c22-20-12-5-4-10-17(20)14-19(16-8-2-1-3-9-16)21(25)24-15-18-11-6-7-13-23-18/h1-14H,15H2,(H,24,25)/b19-14+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOBDMGDPKIBMCO-XMHGGMMESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC2=CC=CC=C2Cl)C(=O)NCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C\C2=CC=CC=C2Cl)/C(=O)NCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(2-chlorophenyl)-2-phenyl-N-(2-pyridylmethyl)-2-propenamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![dimethyl 2-[(bicyclo[2.2.1]hept-2-ylcarbonyl)amino]terephthalate](/img/structure/B5112304.png)
acetate](/img/structure/B5112328.png)
![N-({[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-propoxybenzamide](/img/structure/B5112336.png)
![dimethyl 2-[(butoxycarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B5112344.png)

![[(1-butyl-1H-indol-3-yl)thio]acetic acid](/img/structure/B5112371.png)



![3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-(2-phenylethyl)-2,5-pyrrolidinedione](/img/structure/B5112398.png)
![5-[4-(allyloxy)benzylidene]-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5112402.png)
![3-(2-fluorobenzyl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5112407.png)

